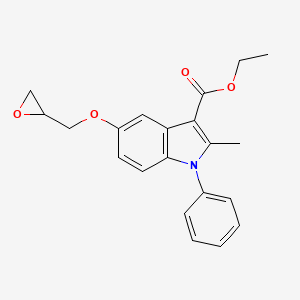![molecular formula C7H17N5O B13806913 N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine CAS No. 90482-11-4](/img/structure/B13806913.png)
N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine typically involves the reaction of piperazine with ethylene oxide to form 1-(2-Hydroxyethyl)piperazine. This intermediate is then reacted with cyanamide or a similar guanidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and synthetic fibers.
作用機序
The mechanism of action of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the guanidine moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A precursor in the synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Another piperazine derivative used as a biological buffer.
Uniqueness
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is unique due to its combination of a hydroxyethyl group and a guanidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90482-11-4 |
|---|---|
分子式 |
C7H17N5O |
分子量 |
187.24 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethyl)piperazin-1-yl]guanidine |
InChI |
InChI=1S/C7H17N5O/c8-7(9)10-12-3-1-11(2-4-12)5-6-13/h13H,1-6H2,(H4,8,9,10) |
InChIキー |
XNJDGOKRIRWQJR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


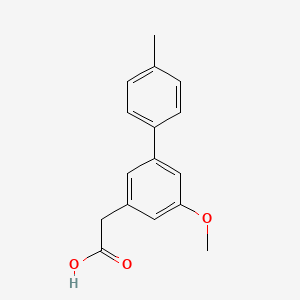
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
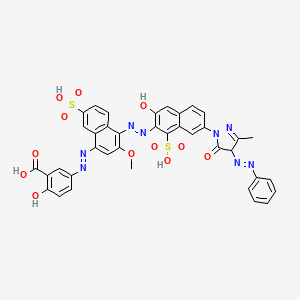
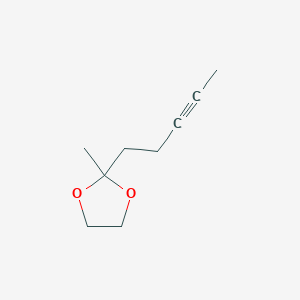
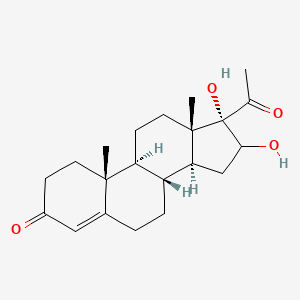
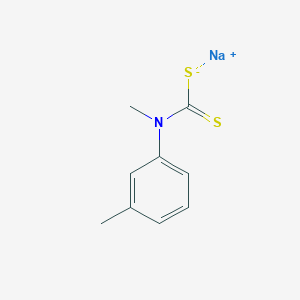
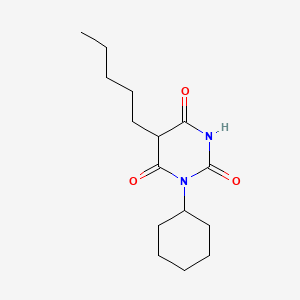
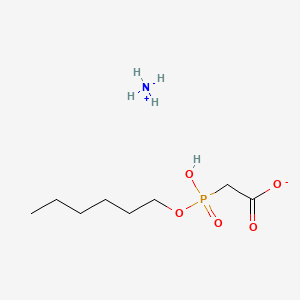
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
